molecular formula C13H8BrN3O2 B2462862 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine CAS No. 866051-28-7

2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B2462862
CAS No.: 866051-28-7
M. Wt: 318.13
InChI Key: KAUMSLOSTWQGCC-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 .


Synthesis Analysis

Imidazo[1,2-a]pyridines, the core structure of this compound, are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its wide range of applications in various branches of chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group attached to an imidazo[1,2-a]pyridine ring .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 216-220 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridines, including derivatives such as 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine, have been studied extensively for their synthesis and reactivity. For instance, Vanelle et al. (2008) described the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, exploring the reactivity of different electrophile halides (Vanelle, Szabo, & Crozet, 2008). Additionally, Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, showing the importance of the nitro group in facilitating chlorine displacement (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Biological Applications

Chemical-Genetic Profiling

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

It’s worth noting that imidazopyridine compounds are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Imidazopyridine compounds are known for their wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.

Result of Action

It’s worth noting that similar compounds have shown potent in vitro antipromastigote activity , suggesting that 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine may have similar effects.

Properties

IUPAC Name

2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-10-5-3-9(4-6-10)11-8-16-7-1-2-12(17(18)19)13(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMSLOSTWQGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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